1-Azakenpaullone

Overview

Description

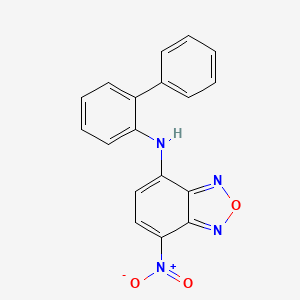

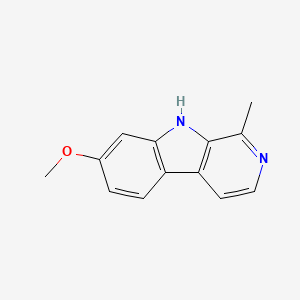

AZAKENPAULLONE is a synthetic organic compound known for its potent and selective inhibition of glycogen synthase kinase-3β (GSK-3β). This enzyme plays a crucial role in various cellular processes, including insulin signaling, glycogen synthesis, and Wnt signaling pathways .

Scientific Research Applications

AZAKENPAULLONE has a wide range of scientific research applications, including:

Cellular Regeneration: It is used to promote cellular regeneration and has shown potential in regenerative medicine.

Stem Cell Research: The compound is used to induce totipotency in embryonic stem cells, making it valuable in stem cell research.

Neurodegenerative Diseases: Due to its inhibition of GSK-3β, AZAKENPAULLONE is being studied for its potential in treating neurodegenerative diseases.

Diabetes Research: The compound’s role in insulin signaling pathways makes it a candidate for diabetes research.

Mechanism of Action

Target of Action

1-Azakenpaullone is a potent and selective ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β) . GSK-3β is a key enzyme that regulates multiple signal transduction pathways . In contrast to other paullones, this analogue has insignificant activity at the phylogenetically related cyclin-dependent kinases (CDKs) CDK1 and CDK5 .

Mode of Action

This compound acts by competitively inhibiting the ATP-binding site of GSK-3β . This inhibition prevents the phosphorylation of downstream targets of GSK-3β, thereby altering the activity of these targets and their associated biochemical pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GSK-3β pathway . GSK-3β negatively regulates several aspects of insulin signaling, and upregulated GSK-3β activity may be involved in the development of insulin resistance in type 2 diabetes . Therefore, the inhibition of GSK-3β by this compound can potentially have therapeutic effects in conditions like type 2 diabetes .

Pharmacokinetics

It is known that this compound is cell-permeable , which suggests that it can readily cross cell membranes and reach its intracellular target,

Safety and Hazards

Preparation Methods

The synthesis of AZAKENPAULLONE involves a two-step protocol featuring an indium-trichloride-mediated intramolecular cyclization under mild reaction conditions . This method has shown significantly improved synthetic efficiency and reduced waste discharge. The concise synthesis process is as follows:

Step 1: Indium trichloride-mediated intramolecular cyclization.

Step 2: Mild reaction conditions to complete the synthesis.

This method not only enhances the efficiency of the synthesis but also minimizes environmental impact .

Chemical Reactions Analysis

AZAKENPAULLONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the compound’s structure.

Substitution: AZAKENPAULLONE can undergo substitution reactions, where specific functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

AZAKENPAULLONE is unique due to its selective inhibition of GSK-3β, with minimal activity on other related kinases such as cyclin-dependent kinases (CDKs) CDK1 and CDK5 . Similar compounds include:

Kenpaullone: Another GSK-3β inhibitor but with broader activity on CDKs.

TTNPB: An analog of retinoic acid that selectively activates retinoic acid receptors.

WS6: A small molecule used in combination with AZAKENPAULLONE for inducing totipotency in stem cells.

These compounds share some similarities in their mechanisms of action but differ in their selectivity and specific applications.

Properties

IUPAC Name |

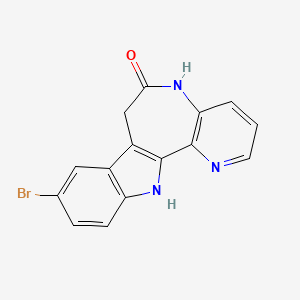

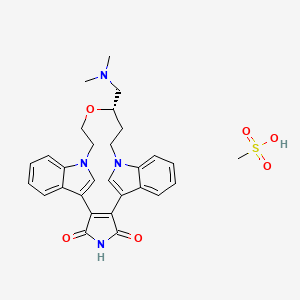

14-bromo-3,8,18-triazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3O/c16-8-3-4-11-9(6-8)10-7-13(20)18-12-2-1-5-17-15(12)14(10)19-11/h1-6,19H,7H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSBZVCEIVPKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042686 | |

| Record name | Azakenpaullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B1663893.png)

![3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663894.png)